molecular formula C26H30N4O6S B2726608 N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 921150-23-4

N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No. B2726608
CAS RN: 921150-23-4
M. Wt: 526.61
InChI Key: NRKFJSBKHLZRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C26H30N4O6S and its molecular weight is 526.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has been identified as a promising antifungal agent. Derivatives of this compound, specifically 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have demonstrated broad-spectrum fungicidal activity against various fungi species, including Candida and Aspergillus species. Notably, the introduction of a gem-dimethyl on the morpholin-2-one core significantly improved plasmatic stability while maintaining in vitro antifungal efficacy (Bardiot et al., 2015).

Structural and Fluorescence Properties

The compound's structural aspects have been explored in studies involving amide-containing isoquinoline derivatives. For instance, N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide forms crystalline salts with mineral acids and displays enhanced fluorescence emission at lower wavelengths compared to the parent compound. These properties suggest potential applications in materials science and fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).

Plant Protection and Stress Response

Another significant application is in agriculture, particularly in protecting crops from environmental stress. Mefluidide, a related compound, has been shown to protect plants like cucumber and corn from chilling injury. This suggests that derivatives of this compound might be useful in enhancing plant resilience to temperature fluctuations (Tseng & Li, 1984).

Pharmaceutical Applications

In the pharmaceutical field, derivatives of this compound have been studied for their analgesic and anti-inflammatory properties. For example, compounds synthesized from paracetamol with modifications involving morpholine showed enhanced analgesic and anti-inflammatory effects compared to acetaminophen alone, suggesting potential for developing new pain relief medications (Ahmadi et al., 2014).

Anticancer Activity

Additionally, certain sulfonamide derivatives of the compound have exhibited cytotoxic activity against cancer cell lines like breast and colon cancer, indicating potential applications in cancer therapy (Ghorab et al., 2015).

Immunomodulating Effects

Research has also uncovered immunomodulating effects. For instance, a synthetic compound related to this compound showed potential in modifying lymphoid cell reactivity, enhancing the immune response to tumors, and could be valuable in cancer immunotherapy (Wang et al., 2004).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O6S/c1-17-12-30(13-18(2)36-17)26(33)15-29-14-24(22-6-4-5-7-23(22)29)37(34,35)16-25(32)28-21-10-8-20(9-11-21)27-19(3)31/h4-11,14,17-18H,12-13,15-16H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKFJSBKHLZRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.